IDE1

Definitive endoderm High‑throughput screening EC50 comparison

Problem: Recombinant growth factor variability undermines batch-to-batch definitive endoderm (DE) consistency. IDE1 is a chemically defined, cell-permeable small molecule that reliably activates TGF-β/Smad2 signaling to yield 55-65% Sox17⁺/FoxA2⁺ DE cells from human ES cells without recombinant proteins. • EC₅₀ = 125 nM; 1 mg prepares >3 L working solution at 100 nM - cost-efficient for large-scale differentiations. • IDE1 + CHIR99021 achieves 43.4% Sox17⁺ yield for fully chemically defined protocols. • Validated in 2D & 3D nanofibrous scaffold cultures for hiPSC DE commitment. Supplied ≥98% pure (HPLC), stored at -20°C, shipped on blue ice. Research use only.

Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
CAS No. 1160927-48-9
Cat. No. B1674371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDE1
CAS1160927-48-9
SynonymsIDE1;  IDE-1;  IDE 1.
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O
InChIInChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+
InChIKeyABKJCDILEUEJSH-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IDE1: Definitive Endoderm Induction from Pluripotent Stem Cells


IDE1 (Inducer of Definitive Endoderm 1) is a cell‑permeable hydrazide small molecule that activates TGF‑β signaling to drive Sox17⁺/FoxA2⁺ definitive endoderm formation from mouse and human pluripotent stem cells [1]. It was identified alongside its close analog IDE2 in a high‑throughput screen of >4 000 compounds, establishing the first class of drug‑like endoderm inducers that obviate the need for recombinant growth factors [1].

Why IDE1 Analogs and Alternatives Cannot Be Substituted


Even minor structural modifications in the IDE scaffold produce large differences in potency (IDE2 is ~1.8‑fold less potent than IDE1) [1], while biologically distinct alternatives such as Activin A, CHIR99021, or Fasudil engage different signaling nodes. Consequently, substituting one agent for another without accounting for these quantitative performance gaps leads to unpredictable Sox17⁺ yields, altered transcriptomic profiles, and inconsistent progression to downstream pancreatic or hepatic lineages [1][2].

IDE1: Quantitative Differentiation Evidence


Potency Advantage over IDE2 in Sox17 Expression

In the original discovery screen, IDE1 and IDE2 were tested side‑by‑side in mouse ES cells for Sox17 induction. IDE1 achieved an EC₅₀ of 125 nM, whereas IDE2 required 223 nM to reach the same effect size [1]. This 1.78‑fold potency advantage translates into a lower working concentration (100 nM for IDE1 vs 200 nM for IDE2) when equivalent Sox17⁺ populations are targeted [1].

Definitive endoderm High‑throughput screening EC50 comparison

Sox17/FoxA2 Induction Advantage over Activin A

In HUES‑4 and HUES‑8 human ES cell lines, IDE1 treatment for 6 days resulted in 55‑65 % of total cells expressing Sox17, with ≥95 % of those cells co‑expressing the definitive endoderm marker FoxA2 [1]. In parallel experiments, Activin A produced a “significant but lower” percentage of Sox17⁺ cells at all time points examined, although an exact percentage was not reported [1].

Human embryonic stem cells Sox17/FoxA2 co‑expression Endoderm differentiation efficiency

Transcriptomic Maturity Gap with CHIR99021 vs. Activin A

A direct comparison evaluated the synergistic combination of IDE1 + CHIR99021 (IC) versus Activin A + CHIR99021 (AC). The IC group yielded 43.4 % Sox17⁺ cells, which was still “insufficient” for full definitive endoderm commitment [1]. Transcriptomic profiling revealed that the AC group had significantly higher expression of definitive endoderm markers, with differential regulation of BMP4 and FGF17, and showed stronger p‑SMAD2/3 signaling by western blot [1].

Small‑molecule synergy CHIR99021 Single‑cell transcriptomics

3D Scaffold Endoderm Induction vs. Activin A/Wnt3a

In a three‑dimensional poly(ε‑caprolactone) nanofibrous scaffold system, IDE1 enhanced definitive endoderm differentiation of human iPSCs, but Activin A/Wnt3a consistently achieved significantly greater potency in both 2D and 3D formats [1]. Quantitative RT‑PCR and immunofluorescence for Sox17, FoxA2, and Gsc confirmed that the combination of Activin A/Wnt3a outperformed IDE1 alone [1].

3D culture Nanofibrous scaffold hiPSC differentiation

Smad2-Mediated TGF-β Pathway Selectivity

IDE1 treatment rapidly induces phosphorylation of Smad2 and up‑regulates Nodal expression, directly demonstrating activation of the TGF‑β signaling axis [1]. This mechanism is shared with IDE2 and Activin A but is absent in alternative small‑molecule inducers such as CHIR99021, which acts through canonical Wnt pathway activation [1][2].

TGF‑β signaling Smad2 phosphorylation Mechanism of action

IDE1: Recommended Application Scenarios


Chemical Alternative to Activin A in Endoderm Induction

When a protocol requires a Sox17⁺/FoxA2⁺ definitive endoderm population and batch‑to‑batch consistency of growth factors is problematic, IDE1 offers a chemically defined, cell‑permeable alternative with a demonstrated yield of 55‑65 % Sox17⁺ cells in human ES cells [1]. Its EC₅₀ of 125 nM means that a 1 mg vial can prepare >3 L of working solution at 100 nM, making it economically favorable for large‑scale differentiations.

Small-Molecule Endoderm Protocol with CHIR99021

For groups aiming to eliminate all recombinant proteins, the IDE1 + CHIR99021 combination yields 43.4 % Sox17⁺ cells and may be suitable for applications where downstream pancreatic or hepatic lineage selection is planned [2]. Transcriptomic data indicate that this combination is less mature than Activin A + CHIR99021, so it is best employed when a moderate DE population is acceptable in exchange for full chemical definition [2].

3D Scaffold-Based hiPSC Endoderm Induction

IDE1 is effective in three‑dimensional nanofibrous scaffold cultures and can initiate DE commitment in hiPSCs, but Activin A/Wnt3a remains significantly more potent in this setting [3]. Therefore, IDE1 is appropriate as a chemical supplement to, rather than a replacement for, growth‑factor‑containing 3D protocols when maximal endoderm induction is critical [3].

TGF-β-Dependent Endoderm Specification Studies

Because IDE1 activates Smad2 phosphorylation and Nodal expression, it serves as a tractable chemical probe for dissecting TGF‑β‑dependent endoderm specification, distinct from Wnt‑dependent inducers such as CHIR99021 [1]. This makes it valuable for signaling‑pathway interrogation experiments where genetic manipulation is not feasible [1].

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